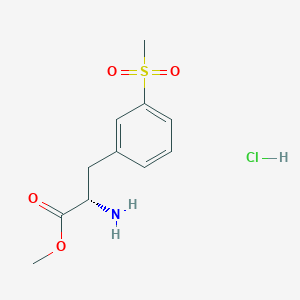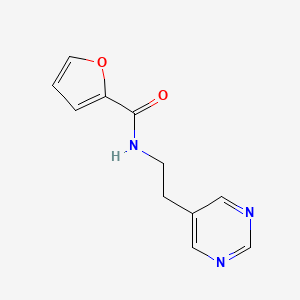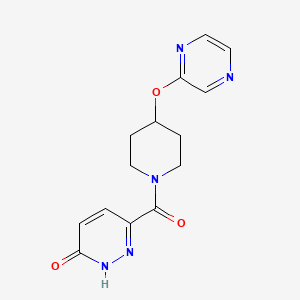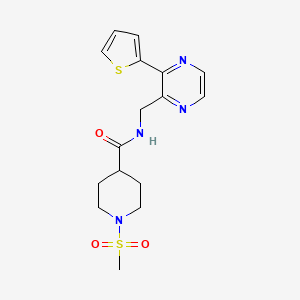
1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound. Its molecular structure comprises a piperidine core substituted with a carboxamide group and linked to a pyrazine ring bearing a thiophene moiety. The presence of a methylsulfonyl group introduces unique chemical properties, making this compound an area of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis typically begins with the preparation of the piperidine core.
Functional Group Introduction: : Introduction of the carboxamide group usually involves the use of amide coupling reagents.
Formation of the Pyrazine Ring: : Subsequent steps involve the formation of the pyrazine ring through cyclization reactions.
Thiophene Addition: : The thiophene moiety is incorporated via cross-coupling reactions, such as Suzuki or Stille coupling.
Methylsulfonyl Group Introduction: : Finally, the methylsulfonyl group is added using sulfonylation reagents.
Industrial Production Methods
Large Scale Synthesis: : Scalable reactions, often conducted in batch reactors, ensuring controlled reaction conditions and yield optimization.
Purification: : Purification methods include crystallization and chromatography to ensure high-purity final product suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction of the carboxamide group to amine under mild conditions.
Substitution: : Nucleophilic substitution at the pyrazine ring due to its electron-deficient nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA.
Reduction: : LiAlH4, NaBH4.
Substitution: : Halides, nucleophiles like amines and thiols.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Amino derivatives.
Substitution: : Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: : Utilized as a precursor for the synthesis of more complex molecules. Its unique reactivity profile makes it a valuable compound in synthetic organic chemistry.
Biology: : Studied for its potential interactions with biological macromolecules. Its various functional groups allow for binding studies and enzyme inhibition assays.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its effects on different cellular mechanisms.
Industry: : Used in the development of new materials with specific chemical properties. Its stable framework allows for modifications that can lead to new functional materials.
Mécanisme D'action
Effects and Targets: : The compound exerts its effects by interacting with various molecular targets, depending on the functional group modifications. It can bind to enzymes, alter receptor function, or modulate cellular pathways.
Pathways Involved: : The precise pathways depend on the biological context but often involve modulation of signal transduction pathways or interference with enzyme activity.
Comparaison Avec Des Composés Similaires
Comparison: : 1-(methylsulfonyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups which offer diverse reactivity and interaction potential.
Similar Compounds
N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(pyrazin-2-yl)piperidine-4-carboxamide
N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)piperidine
These similar compounds share structural motifs but differ in specific functionalities, leading to variations in their chemical and biological properties.
Hope this serves your needs. Any other compounds you’re curious about?
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEIFRXJPSCSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
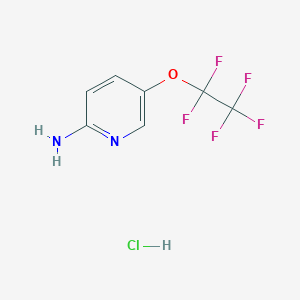
![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
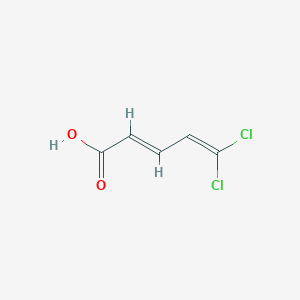
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2711076.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2711077.png)
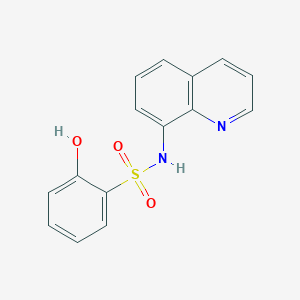
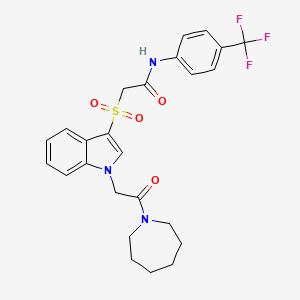
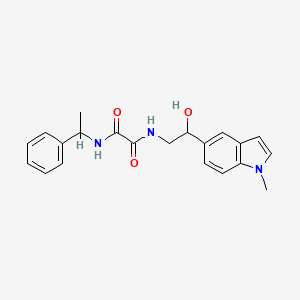
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
